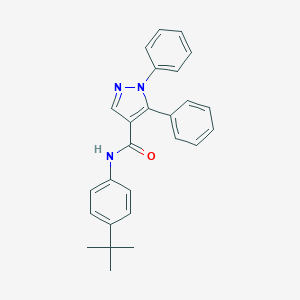
N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, also known as BPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPC belongs to the class of pyrazole derivatives and has been found to exhibit promising biological activities, making it a potential candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide may also act on other molecular targets, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. Additionally, N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been found to modulate the activity of ion channels, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to reduce inflammation and pain in animal models of inflammation and arthritis. It has also been found to reduce fever in animal models of pyrexia. In cancer cells, N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide induces cell cycle arrest and apoptosis, leading to cell death. N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been found to protect neurons from oxidative stress and may improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is its relatively simple synthesis method, which makes it readily available for laboratory experiments. N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has also been found to exhibit low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is its poor solubility in aqueous solutions, which may limit its bioavailability and effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide. One area of interest is the development of novel analogs of N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide that may exhibit improved potency and selectivity for specific molecular targets. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide in vivo, which may provide insights into its potential therapeutic applications. Additionally, the potential use of N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide as a neuroprotective agent in the treatment of neurodegenerative diseases warrants further investigation.
Métodos De Síntesis
N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide can be synthesized by reacting 4-tert-butylphenylhydrazine with 1,5-diphenyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has also been shown to have potential as an anticancer agent, as it induces cell cycle arrest and apoptosis in cancer cells. Furthermore, N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide |
|---|---|
Fórmula molecular |
C26H25N3O |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
N-(4-tert-butylphenyl)-1,5-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C26H25N3O/c1-26(2,3)20-14-16-21(17-15-20)28-25(30)23-18-27-29(22-12-8-5-9-13-22)24(23)19-10-6-4-7-11-19/h4-18H,1-3H3,(H,28,30) |
Clave InChI |
JQXJBFDGJDJANM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1-methylethyl 4-chlorophenyl ether](/img/structure/B287282.png)
![3-Benzyl-6-(biphenyl-4-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287284.png)
![2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl 2,5-dimethylphenyl sulfide](/img/structure/B287285.png)
![3-benzyl-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287288.png)
![3-Benzyl-6-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287289.png)
![3-Benzyl-6-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287290.png)
![3-Benzyl-6-(2-chloro-6-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287291.png)
![3-Benzyl-6-(3-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287293.png)
![3-Benzyl-6-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287295.png)
![3-Benzyl-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287296.png)
![3-Benzyl-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287299.png)
![3-Benzyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287301.png)
![3-Benzyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287302.png)
![3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287304.png)